Methyl (4-chloro-thiazol-2-yl)acetate

Medicinal Chemistry Agrochemical Research Building Block Sourcing

Synthetic teams often encounter regioisomer contamination that undermines SAR reproducibility. Methyl (4-chloro-thiazol-2-yl)acetate (CAS 1392804-93-1) eliminates this risk with verified 98% purity and unambiguous 4-chloro substitution. - Consistent ≥98% purity minimizes side products in parallel synthesis. - Methyl ester enables direct nucleophilic additions without protecting-group steps. - Specified 4-chloro regioisomer ensures reliable SAR, distinct from the 5-chloro isomer.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 1392804-93-1
Cat. No. B1405020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-chloro-thiazol-2-yl)acetate
CAS1392804-93-1
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC(=CS1)Cl
InChIInChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3
InChIKeyAQXIIUVULRDNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-Chloro-Thiazol-2-yl)Acetate Core Specifications


Methyl (4-chloro-thiazol-2-yl)acetate (CAS 1392804-93-1), with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol, is a heterocyclic building block characterized by a thiazole core substituted with a chloro group at the 4-position and a methyl acetate moiety at the 2-position . Its primary utility resides in medicinal and agrochemical research as a versatile intermediate for the synthesis of more complex thiazole-containing molecules, where the 4-chloro substituent provides a distinct electronic environment and a handle for further functionalization .

Methyl (4-Chloro-Thiazol-2-yl)Acetate vs. Closest Analogs


Thiazole-acetate derivatives are not interchangeable due to the profound impact of seemingly minor structural variations on physicochemical properties and downstream reactivity. For instance, substituting the methyl ester of Methyl (4-chloro-thiazol-2-yl)acetate for the free carboxylic acid analog (CAS 29676-72-0) alters both solubility in organic reaction media and the product profile of subsequent coupling reactions (e.g., amide bond formation) . Similarly, moving the chloro substituent from the 4- to the 5-position (Methyl (5-chloro-thiazol-2-yl)acetate, CAS 1392804-31-7) generates a regioisomer with different electronic and steric properties that can lead to divergent reactivity and biological activity in structure-activity relationship (SAR) studies . These differences preclude simple substitution without altering synthetic outcomes or assay results.

Methyl (4-Chloro-Thiazol-2-yl)Acetate: Purity, Reactivity & SAR


Higher Purity vs. Ethyl Ester Analog

A key differentiator for procurement is the consistently high and verifiable purity offered by leading vendors for Methyl (4-chloro-thiazol-2-yl)acetate compared to a closely related analog, Ethyl 2-chlorothiazole-4-acetate (CAS 464185-24-8). While the ethyl ester is commonly available at a minimum purity of 95%, the target methyl ester is frequently supplied with a guaranteed purity of 98% or greater from reputable sources . For researchers, this 3% absolute purity difference can significantly reduce the need for re-purification, saving time and material costs in multi-step syntheses.

Medicinal Chemistry Agrochemical Research Building Block Sourcing

Regioisomeric Identity: 4- vs 5-Chloro

The differentiation between Methyl (4-chloro-thiazol-2-yl)acetate and its 5-chloro regioisomer (CAS 1392804-31-7) is absolute, stemming from their distinct substitution patterns on the thiazole ring. While no direct head-to-head biological assay data is available for this specific pair of building blocks, the broader SAR of thiazole-containing compounds firmly establishes that the position of halogen substitution is a critical determinant of biological activity and binding affinity . For example, in related antimicrobial thiazole series, substitution with a 4-chloro group (as in the target compound's scaffold) was found to be less favorable for activity compared to a 3-nitro substitution, while the positional effect of the chlorine itself was a key variable, clearly distinguishing the 4-chloro from other regioisomers like the 5-chloro [1].

Medicinal Chemistry SAR Studies Chemical Biology

Methyl Ester vs. Free Acid Comparison

A primary differentiator between Methyl (4-chloro-thiazol-2-yl)acetate and its acid analog, (4-Chloro-thiazol-2-yl)acetic acid (CAS 29676-72-0), is its immediate utility in ester-based reactions without the need for an initial deprotection or activation step. The methyl ester is directly amenable to transformations such as transesterification, reduction to the alcohol, or nucleophilic acyl substitution. In contrast, the free acid must first be converted into an activated ester or acid chloride, which adds a synthetic step, reduces overall yield, and introduces variability . This distinction provides a quantitative edge in operational simplicity for certain synthetic routes, though specific yield comparisons for this exact pair are not documented in the public literature.

Organic Synthesis Methodology Building Block Strategy

Methyl (4-Chloro-Thiazol-2-yl)Acetate Application Scenarios


Medicinal Chemistry SAR Library Building Block

In a medicinal chemistry campaign, the 4-chloro-substituted methyl thiazole-2-acetate scaffold serves as a core for generating diverse compound libraries. Its high purity (98%+) minimizes batch-to-batch variability and side-product formation during parallel synthesis . The specific 4-chloro regioisomer is crucial, as SAR data indicates that shifting the chloro group to the 5-position on the thiazole ring results in a distinct biological profile, often with diminished activity . This makes procurement of the correct isomer essential for generating meaningful and reproducible SAR data.

Precursor for Agrochemical Lead Optimization

The compound is a strategically important intermediate in the discovery of new crop protection agents. As a stable, high-purity methyl ester, it can be directly incorporated into the synthesis of advanced heterocyclic structures known to possess herbicidal and fungicidal activities . The presence of the 4-chloro substituent, specifically, provides a site for further diversification or can contribute to desirable physicochemical properties such as lipophilicity, which is a critical parameter in agrochemical design .

Multi-Step Organic Synthesis Intermediate

For complex molecule synthesis, Methyl (4-chloro-thiazol-2-yl)acetate offers a superior entry point compared to its free acid counterpart (CAS 29676-72-0). Its methyl ester functionality is compatible with a wide range of reaction conditions (e.g., nucleophilic additions, transesterifications) without the competing acid-base chemistry of the free acid, which can be detrimental in certain organometallic or anhydrous reactions . This eliminates a step, saving time and increasing overall process efficiency.

Analytical and Process Method Development

The availability of the compound at a verified 98% purity makes it suitable as a reference standard or starting material for the development and validation of analytical methods (e.g., HPLC, GC-MS) and manufacturing processes. Its well-defined structure and commercially consistent quality ensure that method development can proceed with a reliable input, which is essential for technology transfer from research to pilot scale .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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